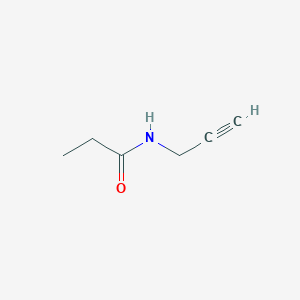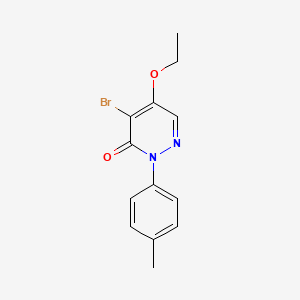![molecular formula C18H20N4O3 B2959991 3-methyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1421584-10-2](/img/structure/B2959991.png)
3-methyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. Pyrimidine derivatives have been used in the design of anti-tubercular agents .
Molecular Structure Analysis
The molecular structure of the compound would be influenced by the pyrrolidine and pyrimidine rings. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by the functional groups present. For example, the presence of the pyrrolidine ring could influence the compound’s solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
Antimicrobial Activity
The pyrrolidine ring is a common feature in bioactive molecules with target selectivity, which includes antimicrobial properties . The presence of the pyrrolidine moiety in this compound could contribute to its potential as an antimicrobial agent. The stereochemistry and the spatial orientation of substituents on the pyrrolidine ring can significantly influence the biological profile of drug candidates, potentially leading to the development of new antimicrobial drugs with high efficacy and selectivity.
Anticancer Research
Compounds featuring pyrrolidine rings have been investigated for their anticancer activities . The non-planarity of the pyrrolidine ring, known as “pseudorotation,” contributes to the three-dimensional coverage of the molecule, which can be crucial for binding to specific cancer cell receptors or enzymes. This compound’s unique structure may allow it to interact with specific biological targets, making it a valuable scaffold for anticancer drug design.
Antiviral Agents
The pyrrolidine scaffold is versatile and has been used to obtain compounds for the treatment of human diseases, including antiviral agents . The compound , with its pyrrolidine and pyrimidinyl groups, could be modified to enhance its interaction with viral proteins, potentially leading to the development of novel antiviral drugs.
Anti-inflammatory Applications
Pyrrolidine derivatives are known to possess anti-inflammatory properties . The compound’s structure could be optimized to maximize its interaction with inflammatory pathways, offering a promising avenue for the development of new anti-inflammatory medications.
Antidepressant and Anticonvulsant Properties
Pyrrolidine derivatives have shown promise in the treatment of depression and convulsions . Research into the compound’s interaction with neurotransmitter systems could lead to the discovery of new treatments for these conditions.
ADME/Tox Optimization
The introduction of heteroatomic fragments like pyrrolidine into drug molecules is a strategy used to modify physicochemical parameters and improve ADME/Tox (Absorption, Distribution, Metabolism, Excretion/Toxicology) profiles . This compound could serve as a lead structure for the optimization of pharmacokinetic and toxicological properties in new drug candidates.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-methyl-N-(6-pyrrolidin-1-ylpyrimidin-4-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-12-17(25-14-7-3-2-6-13(14)24-12)18(23)21-15-10-16(20-11-19-15)22-8-4-5-9-22/h2-3,6-7,10-12,17H,4-5,8-9H2,1H3,(H,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDHBSNVULTPIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(=O)NC3=CC(=NC=N3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzo[d]oxazol-2-ylthio)-N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2959908.png)
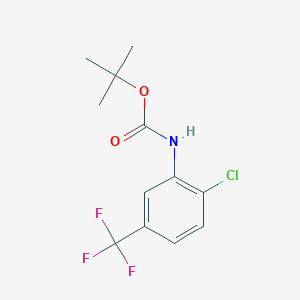
![N-[[4-(2,5-dimethylphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2959910.png)
![(S)-4-methyl-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)pentanoic acid](/img/structure/B2959911.png)
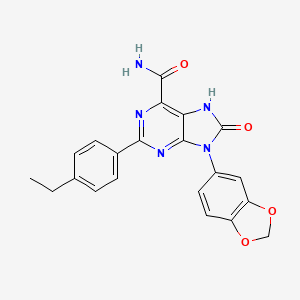
![4-(2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B2959916.png)
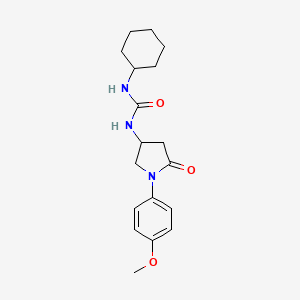
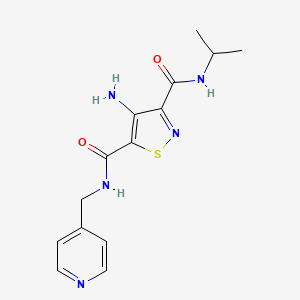
![4-[3-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride](/img/structure/B2959922.png)
![4-Chloro-5-[4-(3,3-dimethyl-4-oxoazetidin-2-yl)piperidine-1-carbonyl]-1,2-thiazol-3-one](/img/structure/B2959923.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methylquinoxaline-2-carboxamide](/img/structure/B2959927.png)

